
tert-Butyl 2-carbamimidoylmorpholine-4-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-carbamimidoylmorpholine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C10H19N3O3·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a morpholine ring and a carbamimidoyl group, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of tert-Butyl 2-carbamimidoylmorpholine-4-carboxylate hydrochloride typically involves the reaction of tert-butyl 2-(diaminomethylene)morpholine-4-carboxylate with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
tert-Butyl 2-carbamimidoylmorpholine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-carbamimidoylmorpholine-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-carbamimidoylmorpholine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but they are believed to include signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-carbamimidoylmorpholine-4-carboxylate hydrochloride can be compared with similar compounds, such as tert-Butyl 3-carbamimidoylmorpholine-4-carboxylate hydrochloride and other morpholine derivatives. These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific carbamimidoyl group, which imparts distinct reactivity and biological activity .
Similar compounds include:
- tert-Butyl 3-carbamimidoylmorpholine-4-carboxylate hydrochloride
- Morpholine derivatives with various substituents .
Biologische Aktivität
Tert-butyl 2-carbamimidoylmorpholine-4-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H19N3O3·HCl
- SMILES : CC(C)(C)OC(=O)N1CCOC(C1)C(=N)N
- Molecular Weight : 229.14 g/mol
The compound features a morpholine ring and a carbamimidoyl group, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of enzymes involved in neurodegenerative processes, particularly those associated with Alzheimer's disease.
- Inhibition of β-secretase : The compound has shown potential in inhibiting β-secretase, an enzyme critical for the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) plaques associated with Alzheimer's disease.
- Acetylcholinesterase Inhibition : It may also inhibit acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits protective effects against Aβ-induced cytotoxicity in astrocyte cultures. The compound reduced the levels of inflammatory cytokines and oxidative stress markers, suggesting a neuroprotective role.
Study Type | Result Summary |
---|---|
Cytotoxicity Assay | Reduced astrocyte death by approximately 20% |
Cytokine Levels | Decreased TNF-α production; IL-6 levels unchanged |
Oxidative Stress | Lower malondialdehyde (MDA) levels compared to control |
In Vivo Studies
In vivo assessments using scopolamine-induced models of Alzheimer's disease have shown that while the compound reduces Aβ levels, its efficacy is less pronounced compared to established treatments like galantamine.
Parameter | Scopolamine Group | M4 Treatment Group | Galantamine Group |
---|---|---|---|
Aβ Levels | Increased | Decreased (not significant) | Significantly decreased |
β-secretase Activity | Increased | Decreased (not significant) | Significantly decreased |
Case Studies
A notable case study involved the administration of this compound in a rat model. The study aimed to evaluate the compound's potential in mitigating cognitive decline associated with Alzheimer's disease. Results indicated that while there was some reduction in Aβ levels, it did not reach statistical significance when compared to controls treated with galantamine.
Eigenschaften
IUPAC Name |
tert-butyl 2-carbamimidoylmorpholine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3.ClH/c1-10(2,3)16-9(14)13-4-5-15-7(6-13)8(11)12;/h7H,4-6H2,1-3H3,(H3,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWULBMYOPZNOQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225143-97-3 |
Source
|
Record name | tert-butyl 2-carbamimidoylmorpholine-4-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.